REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH:5]=1)[CH3:2].O.[Sn](Cl)(Cl)(Cl)Cl>C(OCC)(=O)C>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([O:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:7]=[CH:8][CH:9]=1)[CH3:2] |f:1.2|
|
Name
|
1-(ethyloxy)-3-[(4-nitrophenyl)oxy]benzene
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(=CC=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
Intermediate 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(=CC=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
O.[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight (15 hours)
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the volatiles
|
Type
|
CUSTOM
|
Details
|
the residue was purified by an SCX (
|
Type
|
WASH
|
Details
|
wash of the column with methanol, adsorption of the compound
|
Type
|
WASH
|
Details
|
wash with methanol (3CV), desorption with 2N methanolic ammonia (3CV))
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1)OC1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |